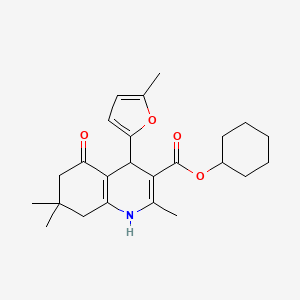
cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves reactions such as the Beckmann rearrangement or cyclopropanation processes. For example, Tolkunov et al. (2004) described the synthesis of 3'-ethoxycarbonyl-4',7',7'-trimethyl-4-oxo-2',6',7',8'-tetrahydrospiro(cyclohexa-2,5-diene-1,2'-pyrrolo[4,3,2-d,e]quinoline) from oximes of 3-ethoxycarbonyl-4-halo(methoxy)phenyl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines in polyphosphoric acid, including an X-ray structural analysis of the synthesized compounds (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds indicates that the 1,4-dihydropyridine (1,4-DHP) ring and the cyclohexanone ring adopt similar conformations. For instance, Morales et al. (1996) examined the molecular structure of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and found that these rings have boat conformations, with the aryl group occupying a pseudo-axial position and orthogonal to the plane through the 1,4-DHP ring (Morales, García‐Granda, Navarro, Diviú, & Pérez‐Barquero, 1996).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitution and cyclization. Koltunov et al. (2007) described the superacidic activation of quinoline, leading to intermediate N,C-diprotonated dications involved in reactions with weak nucleophiles, such as cyclohexane and benzene, to give their 5,6,7,8-tetrahydro derivatives (Koltunov, Prakash, Rasul, & Olah, 2007).
Physical Properties Analysis
The physical properties of cyclohexyl quinoline-2-carboxylate derivatives have been explored through FT-IR, FT-Raman, and NMR characterization, providing insights into their structure and stability. Menon et al. (2017) conducted a comprehensive analysis, including molecular dynamics simulations and DFT calculations, to investigate the reactive and optoelectronic properties of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate (Menon, Fazal, Mary, Panicker, Armaković, Armaković, Nagarajan, & Van Alsenoy, 2017).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their complex structures. Electrophilic substitution reactions, for example, play a crucial role in modifying these compounds for various applications. Aleksandrov et al. (2011) synthesized 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline and explored its electrophilic substitution reactions, highlighting the versatility of these compounds in organic synthesis (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).
Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of novel furylbenzo[h]quinoline derivatives, demonstrating the potential for generating complex polycyclic compounds with varied functionalities (Bakhite & Abdel-Monem, 1993). This work is foundational for understanding the synthetic pathways to quinoline derivatives, including those similar to the compound .
- Studies on the synthesis of quinolines and their derivatives through reactions involving ketenimine or carbodiimide intermediates have shown the versatility of these methods in producing a range of structurally diverse quinoline compounds (Zhao et al., 2016).
- A unique synthesis approach focused on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the versatility of quinoline derivatives in advanced materials science (Bojinov & Grabchev, 2003).
Biological and Photophysical Properties
- The electrochemical, photophysical, and biological properties of quinoline derivatives have been investigated to understand their potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on the characterization of quinoline derivatives through spectroscopic methods and molecular dynamics simulations have provided insights into their reactive and optoelectronic properties (Menon et al., 2017).
- Research into the synthesis and properties of 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids has explored their antibacterial activity, demonstrating the pharmaceutical applications of quinoline derivatives (Miyamoto et al., 1995).
Material Science Applications
- The development of fluorescent dyes based on quinoline derivatives for liquid crystal displays illustrates the potential use of these compounds in electronic and display technologies, showcasing their importance in material science and engineering (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-14-10-11-19(28-14)22-20(23(27)29-16-8-6-5-7-9-16)15(2)25-17-12-24(3,4)13-18(26)21(17)22/h10-11,16,22,25H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOFTWWWREQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
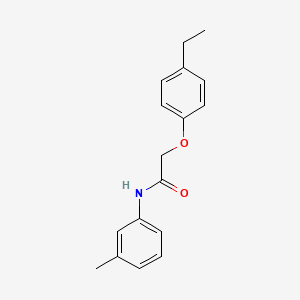
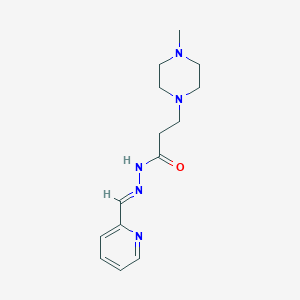
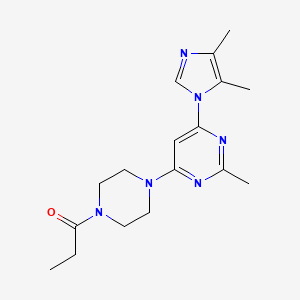
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)
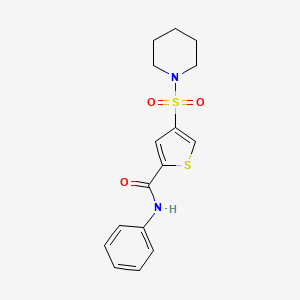
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)